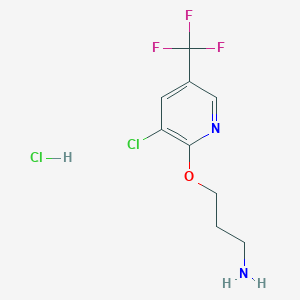2-(3-Aminopropoxy)-3-chloro-5-(trifluoromethyl)pyridine hydrochloride
CAS No.: 1423031-64-4
Cat. No.: VC2572326
Molecular Formula: C9H11Cl2F3N2O
Molecular Weight: 291.09 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1423031-64-4 |
|---|---|
| Molecular Formula | C9H11Cl2F3N2O |
| Molecular Weight | 291.09 g/mol |
| IUPAC Name | 3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxypropan-1-amine;hydrochloride |
| Standard InChI | InChI=1S/C9H10ClF3N2O.ClH/c10-7-4-6(9(11,12)13)5-15-8(7)16-3-1-2-14;/h4-5H,1-3,14H2;1H |
| Standard InChI Key | BAYITLHZVIRZIH-UHFFFAOYSA-N |
| SMILES | C1=C(C=NC(=C1Cl)OCCCN)C(F)(F)F.Cl |
| Canonical SMILES | C1=C(C=NC(=C1Cl)OCCCN)C(F)(F)F.Cl |
Introduction
Fundamental Chemical Characteristics
Chemical Identity and Nomenclature
2-(3-Aminopropoxy)-3-chloro-5-(trifluoromethyl)pyridine hydrochloride is a substituted pyridine compound with a unique combination of functional groups. This chemical entity is registered under CAS number 1423031-64-4, providing a standardized identifier for research and regulatory purposes . The compound belongs to the broader class of heterocyclic compounds, specifically pyridines, which are widely recognized for their versatility and importance in medicinal chemistry and agrochemical development. The formal chemical name precisely describes its structural elements: a pyridine ring backbone with specific substituents at positions 2, 3, and 5, followed by its hydrochloride salt designation.
Physical and Chemical Properties
The physical and chemical properties of 2-(3-Aminopropoxy)-3-chloro-5-(trifluoromethyl)pyridine hydrochloride are crucial for understanding its behavior in various applications. The compound has a molecular formula of C9H11Cl2F3N2O (alternatively written as C9H10N2OF3Cl.HCl) and a molecular weight of 291.09 g/mol . The hydrochloride salt formation significantly enhances its solubility and stability in aqueous solutions, making it more suitable for various laboratory applications where consistent dissolution characteristics are required.
Structural Features and Functional Groups
The molecular structure of 2-(3-Aminopropoxy)-3-chloro-5-(trifluoromethyl)pyridine hydrochloride features several distinctive functional groups that determine its chemical behavior and potential applications. The compound contains:
-
A pyridine ring as the core heterocyclic structure
-
A trifluoromethyl (CF3) group at position 5
-
A chlorine atom at position 3
-
An aminopropoxy moiety (3-aminopropoxy) at position 2
-
A hydrochloride salt formation
The combination of these structural elements creates a unique electronic distribution and reactivity profile. The presence of the electron-withdrawing trifluoromethyl and chlorine groups affects the electronic density of the pyridine ring, while the aminopropoxy group introduces basic character and potential for hydrogen bonding interactions. The hydrochloride salt formation occurs at the primary amine terminus, further influencing solubility and crystalline properties.
Analytical Characterization Techniques
Spectroscopic Analysis Methods
Comprehensive characterization of 2-(3-Aminopropoxy)-3-chloro-5-(trifluoromethyl)pyridine hydrochloride typically employs multiple complementary spectroscopic techniques to verify its structure and purity. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary analytical tool used to confirm the molecular structure by providing detailed information about the hydrogen and carbon environments within the molecule. Both ¹H-NMR and ¹³C-NMR analyses would reveal characteristic signals for the pyridine ring, the trifluoromethyl group, and the aminopropoxy chain.
Infrared (IR) spectroscopy serves as another essential technique for identifying the functional groups present in the compound. Specific IR absorption bands would be expected for:
-
N-H stretching vibrations from the primary amine
-
C-F stretching from the trifluoromethyl group
-
C-O-C stretching from the ether linkage
-
C=N and C=C stretching from the pyridine ring
Mass spectrometry would provide molecular weight confirmation and fragmentation patterns characteristic of the structural components, offering additional verification of identity and purity. The molecular ion peak would be expected at m/z 291.09, corresponding to the calculated molecular weight .
Applications and Research Significance
Pharmaceutical and Agrochemical Applications
2-(3-Aminopropoxy)-3-chloro-5-(trifluoromethyl)pyridine hydrochloride holds significant potential in both pharmaceutical and agrochemical industries as an intermediate in the synthesis of bioactive compounds. The unique structure of this compound, particularly the combination of the trifluoromethyl group and the chlorinated pyridine core, makes it valuable as a building block for developing more complex molecules with specific biological activities.
In pharmaceutical research, fluorinated heterocycles such as this compound are of particular interest due to their enhanced metabolic stability, altered lipophilicity, and unique binding properties when incorporated into drug molecules. The presence of the aminopropoxy moiety provides a flexible linker with a terminal primary amine, offering additional opportunities for derivatization and conjugation reactions in drug development pathways.
Future Research Perspectives
Knowledge Gaps and Research Opportunities
Despite its potential utility as a synthetic intermediate, several knowledge gaps exist regarding 2-(3-Aminopropoxy)-3-chloro-5-(trifluoromethyl)pyridine hydrochloride. Future research opportunities include:
-
Development of optimized and scalable synthetic routes with improved yields and reduced environmental impact
-
Comprehensive physicochemical characterization including detailed solubility profiles in various solvents
-
Exploration of novel applications beyond current uses as a synthetic intermediate
-
Structure-activity relationship studies to understand how modifications to this structural scaffold affect biological properties
Emerging Applications and Technological Relevance
The unique structural features of 2-(3-Aminopropoxy)-3-chloro-5-(trifluoromethyl)pyridine hydrochloride position it as a potentially valuable compound in emerging research areas. The combination of fluorine chemistry with heterocyclic structures continues to gain importance in medicinal chemistry, materials science, and agrochemical development. As synthetic methodologies evolve and new applications for fluorinated pyridine derivatives emerge, this compound may find expanded roles in various scientific and industrial contexts.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume